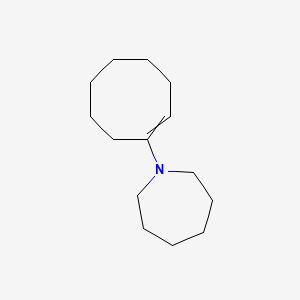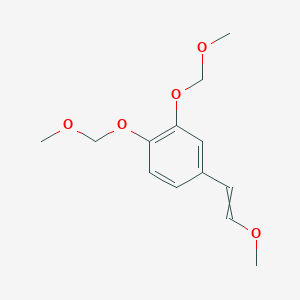
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene is an organic compound with the molecular formula C11H14O4. This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to a benzene ring. It is also known by other names such as 1,2-Dimethoxy-4-(2-methoxyvinyl)benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-dimethoxybenzene with methoxyethenyl derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but lacks the methoxyethenyl group.
4-Methoxybenzaldehyde: Contains a methoxy group but has an aldehyde functional group instead of methoxymethoxy.
1,2-Dimethoxy-4-(methoxymethyl)benzene: Similar structure with a methoxymethyl group instead of methoxyethenyl.
Propiedades
Número CAS |
112750-52-4 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-(2-methoxyethenyl)-1,2-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C13H18O5/c1-14-7-6-11-4-5-12(17-9-15-2)13(8-11)18-10-16-3/h4-8H,9-10H2,1-3H3 |
Clave InChI |
IIDWJPCMVMYQRS-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1)C=COC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


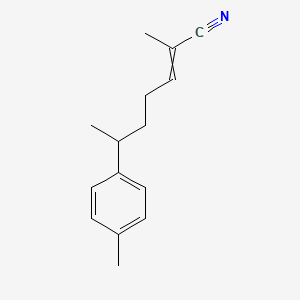
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
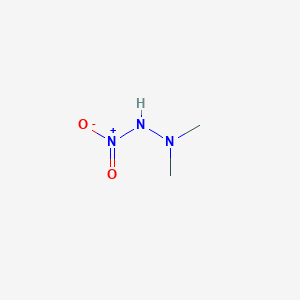

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
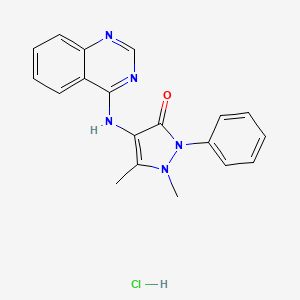
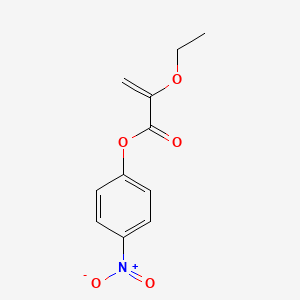
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
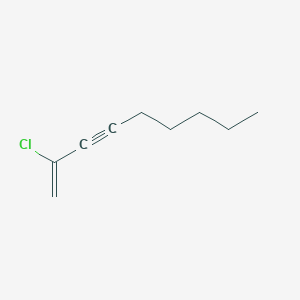
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
